(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride
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Overview
Description
(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride is a chiral organic compound that features both an amino group and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,3-epoxybutane.
Nucleophilic Opening: The epoxide ring is opened using a nucleophile, such as benzyl alcohol, under acidic or basic conditions to introduce the benzyloxy group.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(2R,3R)-2-Amino-3-(methoxy)butan-1-ol hydrochloride: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
Chirality: The specific (2R,3R) configuration imparts unique stereochemical properties.
Functional Groups: The presence of both amino and benzyloxy groups allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLDOTRVZGNKPQ-FOKYBFFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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